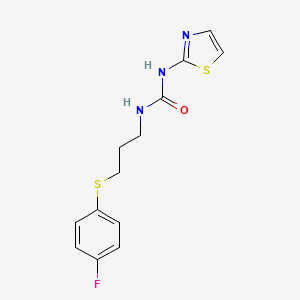
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea, also known as FTU, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Mécanisme D'action
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. CK2 is involved in the regulation of many signaling pathways, and its inhibition by 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can have a broad impact on cellular function.
Biochemical and Physiological Effects:
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. It has also been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In addition, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been shown to regulate circadian rhythms, which can have an impact on sleep and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Its selectivity also reduces the potential for off-target effects, which can be a concern with other inhibitors. However, 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments. It also has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
For research involving 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea include the development of more potent and selective inhibitors, the use of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea in combination with other drugs, and the study of CK2 in other organisms and disease states.
Méthodes De Synthèse
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can be synthesized using a multi-step procedure involving the reaction of 2-aminothiazole with 4-fluorobenzyl chloride, followed by the reaction of the resulting intermediate with 3-mercaptopropionic acid and the final step of urea formation. The yield of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea synthesis is typically around 50-60%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. 1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea has also been used to study the role of CK2 in DNA repair, as well as its involvement in the regulation of circadian rhythms.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBUHLAIBVXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)thio)propyl)-3-(thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2702934.png)

![4-chloro-2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2702940.png)
![N-(3,4-dichlorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2702941.png)
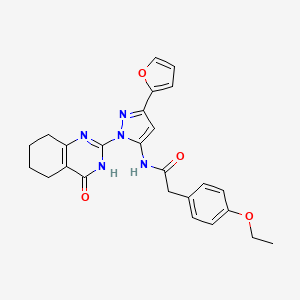
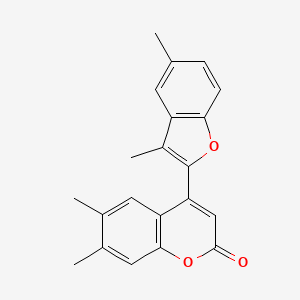
![N-[3-(2-furyl)-1-methylpropyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2702945.png)
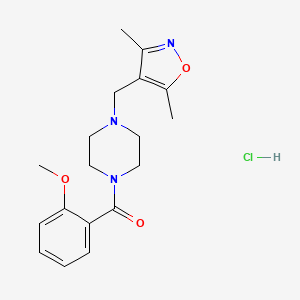
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
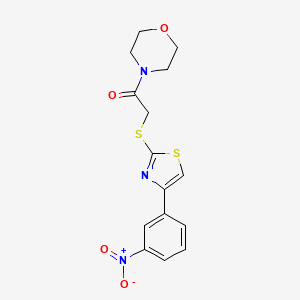
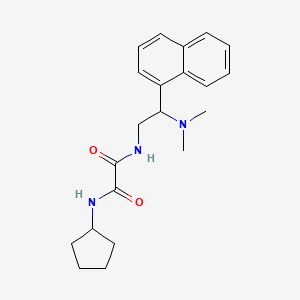
![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)
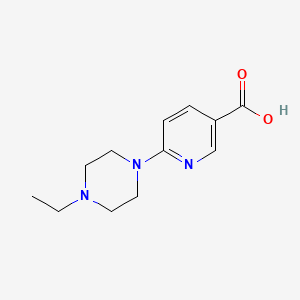
![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)